An In-depth Technical Guide to Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- (CAS Number 79606-18-1)
An In-depth Technical Guide to Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- (CAS Number 79606-18-1)
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of "Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis-," a diarylalkane with the CAS number 79606-18-1 and molecular formula C20H26.[1] While specific research on this particular molecule is limited, this document synthesizes information from closely related structures and the broader class of diarylalkanes to offer a comprehensive profile. This guide covers its chemical identity, physicochemical properties, a plausible synthetic pathway, predicted spectral data for characterization, and a discussion of its potential applications and toxicological profile based on analogous compounds. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and other scientific fields who may be interested in this or structurally similar molecules.
Chemical Identity and Structure
"Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis-," also known by its structural descriptor 1,3-diphenyl-1-octene, belongs to the diarylalkane class of organic compounds. These molecules are characterized by the presence of two phenyl groups attached to an alkane backbone. The specific structure of this compound features a three-carbon propane chain with two phenyl groups attached. One phenyl group is at the 1-position, and the other is also at the 1-position of the propane chain, which itself is substituted with a pentyl group at the 1-position.
Molecular Structure:
Caption: Chemical structure of Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis-
Table 1: Chemical Identity
| Identifier | Value |
| IUPAC Name | Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- |
| CAS Number | 79606-18-1 |
| Molecular Formula | C20H26[1] |
| Molecular Weight | 266.42 g/mol |
| Canonical SMILES | CCCCCC(C1=CC=CC=C1)CCC2=CC=CC=C2 |
| InChI Key | InChIKey=ZJCDWJCYGFJFEH-UHFFFAOYSA-N |
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Typical for diarylalkanes of this molecular weight. |
| Boiling Point | > 300 °C | High molecular weight and non-polar nature suggest a high boiling point. |
| Melting Point | < 25 °C | The flexible alkyl chain may disrupt crystal packing, leading to a low melting point. |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., hexane, toluene, dichloromethane) | The non-polar hydrocarbon structure dictates its solubility. |
| Density | ~0.95 - 1.05 g/cm³ | Similar to other aromatic hydrocarbons. |
| LogP | > 5 | The high number of carbon atoms and two phenyl groups indicate significant lipophilicity. |
Synthesis and Manufacturing
A specific, documented synthesis for "Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis-" is not available in the searched literature. However, a plausible and efficient synthetic route can be designed based on established organometallic and organic chemistry principles. A common method for the synthesis of 1,3-diarylalkanes is through the conjugate addition of an organometallic reagent to an α,β-unsaturated ketone, followed by reduction.
Proposed Synthetic Pathway: A Two-Step Approach
This proposed synthesis involves a Michael addition of a phenyl organometallic reagent to an α,β-unsaturated ketone, followed by a Wolff-Kishner reduction to remove the carbonyl group.
Caption: Proposed synthetic pathway for the target molecule.
Experimental Protocol:
Step 1: Synthesis of 1,3-Diphenyl-1-octanone (Michael Addition)
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Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1-phenyl-2-hepten-1-one (1 equivalent) in dry tetrahydrofuran (THF).
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Grignard Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of phenylmagnesium bromide (1.1 equivalents) in THF dropwise via the dropping funnel. A catalytic amount of a copper(I) salt, such as copper(I) iodide, can be added to promote the 1,4-addition.
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Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel to yield 1,3-diphenyl-1-octanone.
Step 2: Synthesis of Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- (Wolff-Kishner Reduction)
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 1,3-diphenyl-1-octanone (1 equivalent) from the previous step in a high-boiling solvent such as diethylene glycol.
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Reagent Addition: Add hydrazine hydrate (excess, e.g., 5-10 equivalents) and potassium hydroxide (excess, e.g., 5-10 equivalents).
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Reaction Conditions: Heat the mixture to reflux (typically 180-200 °C) for several hours. The water and excess hydrazine will distill off.
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Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
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Work-up: Cool the reaction mixture and add water. Extract the product with a non-polar organic solvent like hexane or toluene. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: The crude product can be further purified by vacuum distillation or column chromatography to yield the final product, "Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis-".
Analytical Characterization
While experimental spectra for this specific molecule are not publicly available, we can predict the key features of its NMR and mass spectra based on its structure and data from analogous compounds.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum (in CDCl₃):
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Aromatic Protons (10H): A complex multiplet in the range of δ 7.10-7.40 ppm, corresponding to the ten protons on the two phenyl rings.
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Benzylic Methine Proton (1H): A multiplet around δ 2.6-2.9 ppm, coupled to the adjacent methylene protons and the protons of the pentyl chain.
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Methylene Protons (4H): Two distinct multiplets in the range of δ 1.6-2.2 ppm, corresponding to the two methylene groups of the propane backbone.
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Pentyl Chain Protons (11H): A series of multiplets between δ 0.8-1.5 ppm, with the terminal methyl group appearing as a triplet around δ 0.9 ppm.
Predicted ¹³C NMR Spectrum (in CDCl₃):
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Aromatic Carbons: Multiple signals in the δ 125-145 ppm region. The quaternary carbons attached to the alkyl chain will be downfield compared to the protonated carbons.
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Benzylic Methine Carbon: A signal around δ 40-45 ppm.
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Aliphatic Methylene and Methine Carbons: Signals in the δ 20-40 ppm range.
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Pentyl Chain Carbons: Signals in the upfield region, typically δ 14-35 ppm.
4.2. Mass Spectrometry (MS)
Predicted Electron Ionization (EI) Mass Spectrum:
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Molecular Ion (M⁺): A peak at m/z = 266, corresponding to the molecular weight of the compound.
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Major Fragmentation Pathways:
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Benzylic Cleavage: Loss of a pentyl radical (C₅H₁₁) to give a fragment at m/z = 195. Loss of a hexyl radical (C₆H₁₃) to give a fragment at m/z = 181.
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Tropylium Ion: A prominent peak at m/z = 91, characteristic of compounds containing a benzyl group, formed through rearrangement.
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Other Fragments: Various other fragments arising from cleavage of the alkyl chain and the propane backbone.
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Caption: Predicted major fragmentation pathways in EI-MS.
Potential Applications and Fields of Interest
The diarylalkane scaffold is a common motif in medicinal chemistry and materials science. While no specific applications for "Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis-" have been reported, its structural features suggest potential utility in several areas:
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Drug Discovery: Diarylalkanes have been investigated for a wide range of biological activities, including as anticancer, anti-inflammatory, and antimicrobial agents. The lipophilic nature of this compound could facilitate its interaction with biological membranes and hydrophobic binding pockets of target proteins.
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Organic Electronics: The phenyl groups provide π-conjugation, which is a key feature for materials used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The long alkyl chain could be used to tune the solubility and film-forming properties of such materials.
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High-Performance Polymers: The diarylalkane structure can be incorporated into polymer backbones to enhance thermal stability and mechanical properties.
Toxicology and Safety
No specific toxicological data for "Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis-" are available. Therefore, a precautionary approach based on the general toxicity of aromatic hydrocarbons and related compounds is warranted.
General Hazards:
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Skin and Eye Irritation: Aromatic hydrocarbons can be irritating to the skin and eyes upon direct contact.
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Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory tract irritation.
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Toxicity of Related Compounds: Some substituted diarylethylamines have been reported to have psychoactive effects and have been associated with fatalities, often in cases of polysubstance use.[2] While the subject molecule does not contain an amine group, this highlights the potential for biological activity within this class of compounds. The toxicity of substituted benzenes can vary significantly depending on the nature and position of the substituents.
Handling and Storage Recommendations:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
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Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to minimize inhalation exposure.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3][4]
Conclusion
"Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis-" (CAS 79606-18-1) is a diarylalkane with potential for further investigation in various scientific fields, particularly in medicinal chemistry and materials science. Although specific experimental data for this compound are scarce, this technical guide has provided a comprehensive overview based on its chemical structure and the properties of analogous compounds. The proposed synthetic route offers a practical approach for its preparation, and the predicted spectral data provide a basis for its analytical characterization. Further research is necessary to fully elucidate its physicochemical properties, biological activities, and toxicological profile to unlock its full potential.
References
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Angene International Limited. (2025, November 28). Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis-|CAS 79606-18-1. Retrieved from [Link]
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Reagentia. Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- (1 x 100 mg). Retrieved from [Link]
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S-Chem. (2015, June 1). Material Safety Data Sheet Benzene. Retrieved from [Link]
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Shell. (2013, August). SAFETY DATA SHEET: BENZENE. Retrieved from [Link]
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EPA. (2023, November 1). Benzene, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis- - Substance Details - SRS. Retrieved from [Link]
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AppliChem. Benzene, 1,1'-(1,1,2,2,3,3-hexafluoro-1,3-propanediyl)bis-. Retrieved from [Link]
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PubChem. Benzene, 1,1'-(1-methyl-1,3-propanediyl)bis-, didehydro deriv.. Retrieved from [Link]
- Corkery, J. M., et al. (2025). Deaths related to the use of diarylethylamines, with a focus on the United Kingdom: A systematic review and case series report. Drug and Alcohol Review.
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Cheméo. Chemical Properties of Benzene, 1,1'-(1-methyl-1,3-propanediyl)bis- (CAS 1520-44-1). Retrieved from [Link]
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